molecular formula C6H12N2 B12820515 2,6-Diazabicyclo[3.2.1]octane

2,6-Diazabicyclo[3.2.1]octane

Cat. No.: B12820515
M. Wt: 112.17 g/mol
InChI Key: URXNGDKBCYJULA-UHFFFAOYSA-N
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Description

2,6-Diazabicyclo[3.2.1]octane (DABCO) is a bicyclic structure composed of a six-membered nitrogen heterocycle fused to a cyclopentane ring (Fig. 1). Its unique architecture has attracted attention in drug discovery and total synthesis due to its synthetic versatility .

!DABCO Structure

Preparation Methods

Synthetic Routes::

  • DABCO can be synthesized through various methods, including cyclization reactions.
  • One common approach involves the cyclization of 1,5-diaminopentane under appropriate conditions.
  • Other synthetic routes include ring-closing reactions of suitable precursors.
Industrial Production::
  • DABCO is industrially produced on a larger scale for research and applications.
  • Specific industrial methods may involve optimized reaction conditions and purification steps.

Chemical Reactions Analysis

Reactivity::

  • DABCO undergoes diverse reactions, including:

      Substitution: It can react with alkyl halides or acyl chlorides.

      Oxidation: DABCO can be oxidized to its N-oxide form.

      Reduction: Reduction of the N-oxide yields DABCO.

      Complexation: It forms coordination complexes with metal ions.

Common Reagents and Conditions::

    Substitution: Alkyl halides, acyl chlorides, and base (e.g., NaOH).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide).

    Reduction: Reducing agents (e.g., sodium borohydride).

    Complexation: Metal salts (e.g., copper sulfate).

Major Products::
  • DABCO derivatives with modified substituents are common products.
  • N-oxides and coordination complexes are also relevant.

Scientific Research Applications

DABCO finds applications in:

    Organic Synthesis: As a catalyst or reagent in various reactions.

    Medicinal Chemistry: It’s used in drug design and synthesis.

    Polymer Chemistry: For polymerization reactions.

    Coordination Chemistry: In metal-organic frameworks (MOFs).

Mechanism of Action

  • DABCO’s mechanism of action depends on its specific application.
  • In catalysis, it acts as a Lewis base, facilitating reactions.
  • In drug design, it may interact with biological targets.

Comparison with Similar Compounds

  • DABCO’s uniqueness lies in its bicyclic structure.
  • Similar compounds include:

      Piperazine: Another bicyclic nitrogen heterocycle.

      Morpholine: A five-membered nitrogen heterocycle.

Properties

IUPAC Name

2,6-diazabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-2-7-6-3-5(1)8-4-6/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXNGDKBCYJULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2CC1NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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